8-Epi-prostaglandin F2alpha

Beschreibung

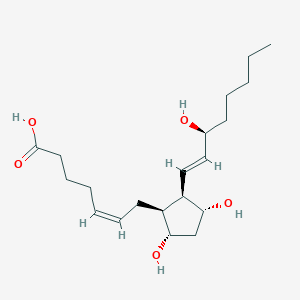

8-Epi-prostaglandin F2α (8-epi-PGF2α), also termed 8-iso-PGF2α, is a member of the F2-isoprostane family. It is generated via non-enzymatic free radical-induced peroxidation of arachidonic acid, making it a robust biomarker of oxidative stress . Unlike classical prostaglandins (e.g., PGF2α), which are enzymatically synthesized by cyclooxygenase (COX) pathways, 8-epi-PGF2α can also form via COX-2 under inflammatory conditions, particularly in monocytes and vascular cells . It exhibits potent biological activities, including vasoconstriction, platelet activation, and mitogenic effects, and is implicated in pathologies such as atherosclerosis, chronic kidney disease, and pre-eclampsia .

Eigenschaften

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-NAPLMKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959353 | |

| Record name | 8-iso-Prostaglandin F2 alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Isoprostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27415-26-5 | |

| Record name | 8-Isoprostaglandin F2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-epi-Prostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-iso-Prostaglandin F2 alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ISOPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83YE66SBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Isoprostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wirkmechanismus

Target of Action

The primary target of 8-Epi-Prostaglandin F2alpha (8-epi-PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis. The FP receptor is required for female reproductive function such as luteolysis and parturition.

Mode of Action

8-epi-PGF2α acts by binding to the FP receptor. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin. The action of 8-epi-PGF2α is dependent on the number of receptors on the corpus luteum membrane.

Biochemical Pathways

The synthesis of 8-epi-PGF2α is mediated by Prostaglandin H2 synthase (PGHS) . This enzyme, also known as cyclooxygenase (COX), is responsible for the conversion of arachidonic acid to prostaglandins. The reactive oxygen species responsible for 8-epi-PGF2α synthesis during reoxygenation is hydrogen peroxide.

Pharmacokinetics

It’s known that the production of 8-epi-pgf2α decreases by greater than 90% during hypoxia and increases linearly for 90 minutes upon reoxygenation, reaching nearly 3 times normoxic levels.

Result of Action

8-epi-PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat. It has also been found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress.

Action Environment

The action of 8-epi-PGF2α can be influenced by environmental factors such as oxygen levels. For instance, during reoxygenation following hypoxia, the production of 8-epi-PGF2α increases. Furthermore, exogenous hydrogen peroxide can stimulate 8-epi-PGF2α production by normoxic cells.

Biochemische Analyse

Biochemical Properties

8-Epi-prostaglandin F2alpha interacts with various enzymes, proteins, and other biomolecules. It is synthesized by human endothelial cells during reoxygenation following hypoxia. The synthesis of this compound is mediated by prostaglandin H2 synthase (PGHS) and is dependent on the activity of PGHS-1.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been linked to being naturally involved in the process of labor. It also has potent vasoconstrictor and platelet activating properties. In addition, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts by binding to the prostaglandin F2α receptor. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, during reoxygenation, this compound production increases linearly for 90 minutes, reaching nearly three times normoxic levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, inhalation of latanoprost, a prostaglandin F2alpha analog, resulted in increased nasal recovery of a cerebrospinal fluid fluorescent tracer, implying increased cerebrospinal fluid outflow via the nasal lymphatics.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is generated through PGHS, known commonly as cyclooxygenase, in response to a wide variety of stimuli acting as paracrine or autocrine manner.

Biologische Aktivität

8-Epi-Prostaglandin F2alpha (8-epi-PGF2α) is a unique prostaglandin derivative formed through the free radical-catalyzed peroxidation of arachidonic acid. It is categorized as an isoprostane and plays significant roles in various biological processes, including inflammation, vascular regulation, and oxidative stress responses. This article explores the biological activity of 8-epi-PGF2α, focusing on its mechanisms of action, clinical implications, and relevant research findings.

1. Platelet Aggregation Inhibition

8-epi-PGF2α exhibits potent antiaggregatory effects on platelets. Research indicates that it can inhibit platelet aggregation induced by thromboxane A2 (TXA2) mimetics such as U46619 and I-BOP, as well as low-dose collagen. The inhibition is dose-dependent, with significant effects observed at concentrations as low as 3.6 µM . Interestingly, while it inhibits aggregation induced by certain stimuli, it can also potentiate reversible aggregation in response to low-dose ADP, indicating partial agonist activity .

2. Vasoconstriction

In renal physiology, 8-epi-PGF2α acts as a potent preglomerular vasoconstrictor primarily through TXA2 receptor activation. Studies have shown that its infusion leads to dose-dependent reductions in glomerular filtration rate (GFR) and renal plasma flow . This vasoconstrictive effect is significant in the context of renal ischemia-reperfusion injury, where urinary excretion of 8-epi-PGF2α increases dramatically .

3. Biomarker for Oxidative Stress

8-epi-PGF2α serves as a biomarker for oxidative stress and has been implicated in various diseases, including hepatocellular carcinoma (HCC). A nested case-control study indicated that urinary levels of 8-epi-PGF2α were significantly higher in HCC cases compared to controls, suggesting its role in cancer pathogenesis related to oxidative damage . The study found a relative risk of 2.55 for developing HCC in the highest quartile of 8-epi-PGF2α levels .

Clinical Implications

1. Role in Cancer

The elevation of 8-epi-PGF2α levels has been associated with several cancers, including lung cancer and HCC. In lung cancer studies, higher levels were correlated with increased oxidative damage markers . The evidence suggests that monitoring 8-epi-PGF2α could provide insights into cancer risk and progression.

2. Cardiovascular Health

Given its effects on platelet aggregation and vascular tone, 8-epi-PGF2α may play a role in cardiovascular health. Its ability to inhibit platelet aggregation could have therapeutic implications for conditions characterized by excessive thrombus formation .

Research Findings

Case Studies

A prospective cohort study involving 18,244 Chinese men highlighted the association between elevated urinary 8-epi-PGF2α levels and increased risk of HCC. The geometric mean levels were significantly higher in HCC cases (0.92 pmol/mg creatinine) compared to controls (0.80 pmol/mg creatinine), underscoring its potential as a biomarker for early detection .

Another study focused on the renal effects of 8-epi-PGF2α during ischemia-reperfusion injury demonstrated that its infusion led to a marked increase in afferent resistance and a decrease in GFR, which could be reversed with TXA2 receptor antagonists .

Wissenschaftliche Forschungsanwendungen

Vasoconstriction and Coronary Flow

8-epi-PGF2α exhibits potent vasoconstrictor properties, particularly in the coronary circulation. Research indicates that under oxidative stress conditions, 8-epi-PGF2α causes a significant reduction in coronary flow, comparable to thromboxane A2 mimetics like U46619. In isolated rat hearts perfused under controlled conditions, 8-epi-PGF2α demonstrated an effective dose (ED50) of approximately 52.6 nmol, highlighting its role as a mediator in coronary artery constriction during oxidative stress .

Role in Atherogenesis

Studies have shown that 8-epi-PGF2α accumulates in coronary arteries of patients with coronary heart disease (CHD). This accumulation correlates with increased oxidative stress and may contribute to the pathophysiology of atherosclerosis . Immunohistochemical analyses reveal significantly higher levels of 8-epi-PGF2α in CHD patients compared to healthy controls, suggesting its involvement in vascular inflammation and plaque formation .

| Study Focus | Findings |

|---|---|

| Vasoconstriction | 8-epi-PGF2α reduces coronary flow; ED50 = 52.6 nmol |

| Atherogenesis | Elevated levels in CHD patients; potential role in plaque development |

Airway Smooth Muscle Contraction

Research has demonstrated that 8-epi-PGF2α induces contraction of airway smooth muscle via thromboxane receptors. In studies involving isolated guinea pig and human airway tissues, 8-epi-PGF2α exhibited significant contractile effects, indicating its potential role in respiratory conditions such as asthma . The receptor characterization suggests that antagonists targeting TP receptors can mitigate these contractions, providing insights into therapeutic strategies for airway hyperreactivity.

| Study Focus | Findings |

|---|---|

| Airway Contraction | Induces contraction via TP receptors; potential therapeutic implications for asthma |

Indicator of Oxidative Damage

8-epi-PGF2α serves as a reliable biomarker for oxidative stress. Elevated levels of this isoprostane have been associated with various conditions, including hyperlipoproteinemia and cardiovascular diseases. In a study involving patients with familial hypercholesterolemia, significant increases in plasma and urinary levels of 8-epi-PGF2α were observed compared to normocholesterolemic controls . Successful treatment regimens led to decreased levels of this biomarker, reinforcing its utility in monitoring oxidative damage.

Pre-eclampsia Monitoring

Recent studies have explored the longitudinal evaluation of 8-epi-PGF2α levels in pregnant women diagnosed with pre-eclampsia (PE). The findings suggest that monitoring this isoprostane could aid in predicting disease progression and outcomes related to maternal and fetal health . Elevated levels were associated with adverse angiogenic profiles, further establishing its relevance as a clinical marker.

Renal Ischemia-Reperfusion Injury

In models of renal ischemia-reperfusion injury, increased urinary excretion of 8-epi-PGF2α was noted, suggesting its role as a mediator of renal vasoconstriction and dysfunction under oxidative stress conditions. The administration of thromboxane receptor antagonists demonstrated protective effects against renal injury, highlighting potential therapeutic avenues involving 8-epi-PGF2α modulation .

Analyse Chemischer Reaktionen

Key Reaction Pathway:

8-epi-PGF2α is synthesized enzymatically through prostaglandin H₂ synthase-1 (PGHS-1) during oxidative stress conditions such as hypoxia-reoxygenation cycles . The reaction involves:

-

Hydrogen peroxide (H₂O₂) as the primary reactive oxygen species (ROS) driving the process.

-

Arachidonic acid as the substrate, which undergoes peroxidation via PGHS-1.

Experimental Evidence:

-

In human umbilical artery endothelial cells, 8-epi-PGF2α production increased threefold during reoxygenation after hypoxia .

-

Catalase (H₂O₂ scavenger) inhibited production by 80%, while superoxide scavengers showed no effect .

-

Aspirin and indomethacin (COX inhibitors) reduced synthesis by >90%, confirming PGHS dependency .

| Condition | Effect on 8-epi-PGF2α Production | Reference |

|---|---|---|

| Hypoxia | ↓ 90% | |

| Reoxygenation + H₂O₂ | ↑ 300% vs. baseline | |

| PGHS-1 overexpression | ↑ PGE₂ and 8-epi-PGF2α synthesis |

Free Radical-Mediated Mechanism:

8-epi-PGF2α is generated via free radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) . This pathway dominates under conditions of elevated oxidative stress (e.g., diabetes, hypertension).

Key Features:

-

ROS sources : Superoxide, hydroxyl radicals.

-

Product stereochemistry : Inversion at the C8 position distinguishes it from COX-derived PGF2α .

-

Biomarker utility : Urinary levels correlate with systemic oxidative damage .

| Factor | Impact on 8-epi-PGF2α Levels | Reference |

|---|---|---|

| Xanthine/xanthine oxidase | ↑ Vasoconstrictor activity | |

| Aging | ↑ Urinary excretion | |

| Aspirin administration | No significant change |

Thromboxane (TP) Receptor Activation:

8-epi-PGF2α acts as a partial agonist at thromboxane receptors, inducing vasoconstriction in oxidative stress-primed tissues .

Experimental Data:

-

In rat coronary arteries, 8-epi-PGF2α caused dose-dependent vasoconstriction (ED₅₀: 52.6 nmol) after oxidative stress induction .

| Agent | Effect on Coronary Flow | Reference |

|---|---|---|

| 8-epi-PGF2α (normal) | No effect | |

| 8-epi-PGF2α (ROS-primed) | ↓ Flow comparable to U46619 |

Immunoassays and Chromatography:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Isoprostanes

8-Epi-PGF2α belongs to the F2-isoprostane group, which comprises 64 possible isomers of PGF2α. Key structural analogues include:

- 15-F2t-Isoprostane (15(S)-8-iso-PGF2α): A widely measured isomer with similar oxidative stress biomarker utility but differing in stereochemistry at the 15th carbon .

- 8-iso-PGE2 and 8-iso-PGF1α: These isomers, identified in human semen, share the 8-epi configuration but differ in ring structure (E vs. F type) or side-chain unsaturation .

- Classical PGF2α: Synthesized via COX-1/2, it shares functional groups but lacks the 8-epi stereochemistry, leading to divergent receptor interactions and biological effects .

Table 1: Structural and Functional Differences

Key Evidence:

- In human monocytes, COX-2 induction by LPS or phorbol esters increases 8-epi-PGF2α production, which is suppressed by dexamethasone or COX-2 inhibitors (e.g., L 745,337) .

- In contrast, 15-F2t-IsoP levels remain unchanged by COX inhibition, confirming its radical-dependent origin .

Clinical Utility as Biomarkers

Table 2: Comparative Biomarker Performance

- 8-Epi-PGF2α in ESRD: Plasma levels are 2–3× higher in hemodialysis (HD) vs. peritoneal dialysis (CAPD) patients (p=0.007), correlating with lipid peroxidation (MDA: r=0.38, p<0.05) and inflammation (CRP: r=0.29, p<0.05) .

- In Pre-eclampsia: 8-epi-PGF2α levels correlate with angiogenic mediators (sFlt-1/PlGF ratio) and predict disease progression (AUC=0.82) .

Metabolic and Pharmacological Differences

- Metabolism: 8-epi-PGF2α is rapidly metabolized in rabbits via β-oxidation and dehydrogenation, with a plasma half-life of 1–4 minutes . Other isoprostanes (e.g., 15-F2t-IsoP) exhibit slower clearance.

- Antioxidants (e.g., nordihydroguaiaretic acid) suppress both 8-epi-PGF2α and lipid peroxides, unlike NSAIDs .

Vorbereitungsmethoden

Immunoaffinity Purification

The isolation of 8-epi-PGF2α from biological matrices such as urine, plasma, or bronchoalveolar lavage (BAL) fluid requires high specificity to avoid interference from structurally similar prostaglandins. Immunoaffinity columns, prepared using polyclonal antisera raised against 8-epi-PGF2α, enable single-step purification. These columns selectively bind 8-epi-PGF2α, achieving recovery rates of 85–90%.

Stable-Isotope Dilution GC/MS Quantitation

Following extraction, derivatization is performed using pentafluorobenzyl bromide and bis(trimethylsilyl)trifluoroacetamide to enhance volatility. Stable-isotope dilution with deuterated internal standards (e.g., [²H₄]-8-epi-PGF2α) ensures precision, with a coefficient of variation (CV) of 2–10% in human urine samples. The carboxylate anions m/z 569 (native) and m/z 573 (deuterated) are monitored via negative-ion chemical ionization, achieving a detection limit of 0.1 pg/mL.

Key Parameters:

| Parameter | Value |

|---|---|

| Recovery Rate | 85–90% |

| Intraday CV | 2–10% |

| Detection Limit | 0.1 pg/mL |

| Sample Volume Required | 1–5 mL (urine/plasma) |

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle of Competitive ELISA

Commercial ELISA kits employ a competitive format where 8-epi-PGF2α in samples competes with biotinylated detection antibodies for binding sites on pre-coated plates. Avidin-horseradish peroxidase (HRP) conjugates and tetramethylbenzidine (TMB) substrates generate colorimetric signals inversely proportional to analyte concentration.

Protocol Optimization

-

Sample Hydrolysis : Esterified 8-epi-PGF2α in lipoproteins or cell membranes requires alkaline hydrolysis (2N NaOH, 45°C, 2 hours) to liberate free analyte.

-

Interference Mitigation : Cross-reactivity with prostaglandin F2α is <1%, ensuring specificity.

-

Dynamic Range : 3.9–500 pg/mL, suitable for clinical samples.

Performance Metrics:

| Metric | Value |

|---|---|

| Sensitivity | 3.9 pg/mL |

| Cross-Reactivity | <1% (PGF2α) |

| Total Assay Time | 3 hours |

| Applicable Matrices | Urine, plasma, cell lysates |

Enzymatic Synthesis via Prostaglandin H2 Synthase

Endothelial Cell Models

Human umbilical artery endothelial cells (HUAECs) synthesize 8-epi-PGF2α during reoxygenation following hypoxia. Hypoxia (1% O₂, 24 hours) suppresses production, while reoxygenation (21% O₂) stimulates a 3-fold increase over baseline. This process is cyclooxygenase (COX)-dependent, as evidenced by inhibition with indomethacin (COX-1/COX-2 inhibitor) and aspirin (COX-1 inhibitor).

Experimental Conditions:

| Condition | 8-epi-PGF2α Output |

|---|---|

| Normoxia (baseline) | 9.6 ± 0.8 pg/mL (BAL fluid) |

| Reoxygenation (90 min) | 28.8 pg/mL (HUAECs) |

| H₂O₂ (500 μM) | 2.5-fold increase |

Non-Enzymatic Synthesis via Lipid Peroxidation

Free Radical-Mediated Formation

8-epi-PGF2α is generated in vivo through free radical attack on arachidonic acid, independent of COX activity. This pathway predominates in conditions of oxidative stress, such as smoking or interstitial lung disease. Smokers exhibit 2.3-fold higher urinary 8-epi-PGF2α than nonsmokers (18.40 ± 4.77 vs. 8.08 ± 2.3 ng/h/1.73 m²).

In Vitro Peroxidation Systems

Incubation of arachidonic acid with Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) generates 8-epi-PGF2α. Quantitation via GC/MS confirms yields of 10–50 ng/mg arachidonate, depending on oxidant concentration.

Comparative Analysis of Preparation Methods

Q & A

Q. What are the primary methods for quantifying 8-Epi-prostaglandin F2α (8-iso-PGF2α) in biological samples, and how do they differ in sensitivity and specificity?

Answer: The most common method is competitive ELISA , which uses specific antibodies to detect 8-iso-PGF2α in serum, plasma, or urine. Key parameters include:

| Parameter | Value Range |

|---|---|

| Sensitivity | 9.38 pg/mL |

| Detection Range | 15.63–1000 pg/mL |

| Sample Volume | 50 µL |

| Recovery Rate | 80–120% |

| Assay Time | ~2.5 hours |

ELISA kits (e.g., E-EL-0041) employ a colorimetric readout (absorbance at 450 nm) and require validation via spike-and-recovery tests to confirm specificity . Alternative methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) , which offer higher specificity by distinguishing 8-iso-PGF2α from structurally similar isoprostanes .

Q. How is 8-iso-PGF2α used as a biomarker of oxidative stress in clinical research?

Answer: 8-iso-PGF2α is a stable product of lipid peroxidation, making it a reliable marker for oxidative stress. In diabetes, elevated urinary 8-iso-PGF2α correlates with poor glycemic control (e.g., levels >400 pg/mg creatinine in diabetic patients vs. ~200 pg/mg in controls) and platelet activation . In COVID-19, urinary 8-iso-PGF2α levels are linked to disease severity and microalbuminuria, reflecting systemic oxidative damage . Studies recommend normalizing concentrations to urinary creatinine to account for renal function variations .

Q. What are the enzymatic and non-enzymatic pathways involved in 8-iso-PGF2α formation?

Answer:

- Non-enzymatic pathway : Free radical-mediated peroxidation of arachidonic acid, independent of cyclooxygenase (COX), dominates under oxidative stress (e.g., inflammation, hyperglycemia) .

- Enzymatic pathway : Prostaglandin endoperoxide synthase-2 (PGHS-2) generates 8-iso-PGF2α as a minor byproduct during prostaglandin synthesis, particularly in monocytes and platelets .

Distinguishing these pathways requires pharmacological inhibitors (e.g., COX-2 inhibitors like L-745,337) or antioxidants (e.g., vitamin E) to suppress enzyme- or radical-dependent production .

Advanced Research Questions

Q. What experimental design considerations are critical when measuring 8-iso-PGF2α to avoid cross-reactivity or false positives?

Answer:

- Antibody specificity : Validate ELISA kits against structurally similar compounds (e.g., other F2-isoprostanes) to rule out cross-reactivity. For example, some antibodies may detect 8-iso-PGF2α but not PGE2 or thromboxane B2 .

- Sample preparation : Use solid-phase extraction (SPE) or immunoaffinity columns to purify samples before LC-MS/MS analysis, reducing matrix effects .

- Inhibition controls : Include antioxidants (e.g., butylated hydroxytoluene) in cell culture or tissue homogenates to differentiate enzymatic vs. radical-driven production .

Q. How can researchers resolve contradictions in data on 8-iso-PGF2α’s biological activity (e.g., vasoconstriction vs. mitogenic effects)?

Answer: Conflicting results often arise from:

- Receptor heterogeneity : 8-iso-PGF2α activates thromboxane A2 (TP) receptors but may also interact with peroxisome proliferator-activated receptors (PPARs), leading to context-dependent effects .

- Dose-dependent responses : Low concentrations (≤10 nM) may promote mitogenesis, while higher doses (>10 nM) induce vasoconstriction in guinea pig airways .

- Species-specific differences : TP receptor affinity varies across models; use receptor antagonists (e.g., BAY u3405) to confirm signaling pathways .

Q. What advanced techniques improve the accuracy of 8-iso-PGF2α quantification in complex biological matrices?

Answer:

- LC-ESI(-)-MS/MS : Enables simultaneous quantification of 35 isoprostanes with a limit of detection (LOD) <1 pg/mL, critical for low-abundance samples like cerebrospinal fluid .

- Isotope dilution : Use deuterated internal standards (e.g., d4-8-iso-PGF2α) to correct for ion suppression and recovery variability .

- Multiplex assays : Combine oxidative stress markers (e.g., 8-OHdG for DNA damage) with 8-iso-PGF2α to assess systemic redox imbalance .

Q. How does 8-iso-PGF2α contribute to disease mechanisms, such as diabetic complications or COVID-19 severity?

Answer:

- Diabetes : 8-iso-PGF2α enhances platelet activation via TP receptors, increasing thromboxane B2 (TxB2) production. Improved glycemic control or vitamin E supplementation reduces both 8-iso-PGF2α and TxB2 by ~40%, highlighting its role in thrombotic risk .

- COVID-19 : Elevated 8-iso-PGF2α correlates with albuminuria (ACR >30 mg/g creatinine) and D-dimer levels, suggesting oxidative stress exacerbates endothelial and coagulation dysfunction .

Q. What are the limitations of using urinary 8-iso-PGF2α as a standalone oxidative stress biomarker?

Answer:

- Renal excretion variability : Urinary levels depend on glomerular filtration rate; normalize to creatinine and compare with plasma/serum measurements .

- Temporal resolution : Reflects cumulative oxidative damage over hours; pair with real-time markers (e.g., ROS probes in cell models) for acute responses .

- Non-specificity : Combine with other lipid peroxidation markers (e.g., malondialdehyde) to confirm systemic oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.